molecular formula C16H9Cl2N3O4S B2818701 N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 1171163-22-6

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2818701
CAS No.: 1171163-22-6
M. Wt: 410.23
InChI Key: MUHIMDOXDWFOMY-UHFFFAOYSA-N
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Description

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzofuran ring, an oxadiazole ring, and a thiophene ring, each contributing to its unique chemical properties. It has garnered interest in various fields of scientific research due to its potential biological and chemical applications.

Mechanism of Action

Target of Action

The primary target of this compound is cytochrome P450 14 alpha-sterol demethylase (CYP51) . CYP51 is an essential enzyme in the biosynthesis of sterols in various organisms, including fungi and mammals. It plays a crucial role in maintaining cell membrane integrity and fluidity.

Mode of Action

The compound interacts with CYP51 by binding to its active site, thereby inhibiting the enzyme’s function . This interaction disrupts the biosynthesis of essential sterols, leading to alterations in cell membrane properties and ultimately cell death.

Biochemical Pathways

The inhibition of CYP51 affects the sterol biosynthesis pathway . This pathway is responsible for the production of essential sterols, which are vital components of cell membranes. Disruption of this pathway leads to a deficiency of these sterols, causing instability in the cell membrane and eventually cell death.

Result of Action

The result of the compound’s action is the disruption of cell membrane integrity due to the inhibition of sterol biosynthesis . This leads to cell death, thereby exerting its therapeutic effect (e.g., antifungal activity).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a halogenation reaction, where 2,5-dichlorothiophene is used as a starting material.

    Coupling Reactions: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the chlorinated positions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran, oxadiazole, and thiophene rings. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various biological evaluations.

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole ring through the reaction of appropriate thiophene derivatives with hydrazine or other nitrogen sources. The benzofuran moiety is introduced via a coupling reaction, often utilizing coupling agents to facilitate the formation of the carboxamide group.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing oxadiazole rings have been shown to inhibit cancer cell proliferation in various models:

CompoundCell Line% Inhibition
Compound AMCF-7 (Breast)95%
Compound BA549 (Lung)77%
Compound CHeLa (Cervical)70%

These compounds induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of antioxidant enzyme activities .

The proposed mechanism of action for this compound involves:

  • Inhibition of Topoisomerases : Similar compounds have demonstrated the ability to inhibit topoisomerase I and II, enzymes critical for DNA replication and transcription.
  • Induction of Apoptosis : The generation of ROS leads to oxidative stress within the cells, triggering apoptotic pathways.
  • Cell Cycle Arrest : Some studies have shown that these compounds can induce cell cycle arrest at the G2/M phase.

Antimicrobial Activity

In addition to anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits moderate antibacterial effects against Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)
Bacillus subtilis50
Escherichia coli100

The structure–activity relationship indicates that modifications in the thiophene and oxadiazole portions significantly affect antimicrobial potency .

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on Oxadiazole Derivatives : A study demonstrated that oxadiazole derivatives showed effective cytotoxicity against various cancer cell lines including MCF-7 and A549. The study reported that structural modifications led to enhanced activity against specific cancer types .
  • Antimicrobial Evaluation : Another research project assessed the antimicrobial properties of similar benzofuran derivatives. The results indicated that certain substitutions could enhance antibacterial efficacy while reducing cytotoxicity towards human cells .

Properties

IUPAC Name

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O4S/c1-23-9-4-2-3-7-5-10(24-12(7)9)14(22)19-16-21-20-15(25-16)8-6-11(17)26-13(8)18/h2-6H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHIMDOXDWFOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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